![molecular formula C6H12N2O4S B1292112 1-Sulfamoylpiperidine-4-carboxylic acid CAS No. 1000932-67-1](/img/structure/B1292112.png)
1-Sulfamoylpiperidine-4-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 1-Sulfamoylpiperidine-4-carboxylic acid is C6H12N2O4S . Its molecular weight is 208.24 . The IUPAC name is 1-(aminosulfonyl)-4-piperidinecarboxylic acid . The InChI code is 1S/C6H12N2O4S/c7-13(11,12)8-3-1-5(2-4-8)6(9)10/h5H,1-4H2,(H,9,10)(H2,7,11,12) .Physical And Chemical Properties Analysis
1-Sulfamoylpiperidine-4-carboxylic acid appears as a solid .Scientific Research Applications
Pharmacology: Drug Development
1-Sulfamoylpiperidine-4-carboxylic acid: is a key intermediate in the synthesis of various pharmacologically active compounds. Its piperidine core is a common motif in many drugs, contributing to a wide range of therapeutic effects. For instance, piperidine derivatives are utilized in medications for conditions such as cancer, viral infections, and hypertension .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound is used to study enzyme-substrate interactions due to its sulfamoyl group, which can mimic the natural substrates of certain enzymes. This aids in understanding enzyme mechanisms and designing enzyme inhibitors .
Medicinal Chemistry: Lead Compound Optimization
In medicinal chemistry, 1-Sulfamoylpiperidine-4-carboxylic acid serves as a lead compound for the optimization of drug candidates. Its structural features allow for the modification and enhancement of pharmacokinetic and pharmacodynamic properties .
Organic Synthesis: Building Block
This compound is employed as a building block in organic synthesis, particularly in the construction of complex molecules. Its reactive carboxylic acid group enables it to undergo various chemical reactions, making it a versatile reagent for synthesizing a wide array of organic compounds .
Analytical Chemistry: Reference Standards
1-Sulfamoylpiperidine-4-carboxylic acid: can be used as a reference standard in analytical chemistry due to its well-defined properties. It helps in the calibration of instruments and validation of analytical methods .
Chemical Engineering: Process Development
In chemical engineering, this compound’s synthesis and purification processes are studied to develop efficient and scalable production methods. This is crucial for its commercial availability and application in various fields .
Mechanism of Action
1-Sulfamoylpiperidine-4-carboxylic acid has been characterized as a potent inhibitor of the enzyme carbonic anhydrase II (CAII), an enzyme involved in the regulation of pH homeostasis and fluid secretion.
Safety and Hazards
The safety information for 1-Sulfamoylpiperidine-4-carboxylic acid indicates that it has the signal word "Warning" . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
properties
IUPAC Name |
1-sulfamoylpiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c7-13(11,12)8-3-1-5(2-4-8)6(9)10/h5H,1-4H2,(H,9,10)(H2,7,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSCFCIWXIKLFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001255129 | |
Record name | 1-(Aminosulfonyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001255129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Sulfamoylpiperidine-4-carboxylic acid | |
CAS RN |
1000932-67-1 | |
Record name | 1-(Aminosulfonyl)-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Aminosulfonyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001255129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-sulfamoylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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